4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
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Overview
Description
4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a pyridinone moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine derivative, followed by the introduction of the fluorine atom and the formation of the benzamide structure. Common reagents used in these reactions include fluorinating agents, acylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound may be investigated for its therapeutic potential. Compounds with similar structures have been explored for their activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide include other benzamides with different substituents, such as:
- 4-chloro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- 4-bromo-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom, in particular, can enhance its stability and interaction with biological targets.
Properties
IUPAC Name |
4-fluoro-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-13-7-9-24(10-8-13)19(26)15-11-17(20(27)23(2)12-15)22-18(25)14-3-5-16(21)6-4-14/h3-6,11-13H,7-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZGYJPEYUIORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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